4-Chloro[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole
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Overview
Description
4-Chloro[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure.
Preparation Methods
The synthesis of 4-Chloro[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chlorobenzohydrazide with cyanogen bromide in the presence of a base, followed by cyclization to form the desired oxadiazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4-Chloro[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives with altered chemical properties.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming new heterocyclic structures.
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
4-Chloro[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit hypoxia-inducible factor-1 (HIF-1), a key regulator in tumor progression.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biological studies to understand the interactions of heterocyclic compounds with biological targets.
Mechanism of Action
The mechanism of action of 4-Chloro[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole involves its interaction with molecular targets such as HIF-1. By inhibiting HIF-1, the compound can disrupt the hypoxic response in tumor cells, leading to reduced tumor growth and metastasis . The pathways involved include the inhibition of angiogenesis and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4-Chloro[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole can be compared with other similar compounds such as:
4-Chloro[1,2,5]thiadiazolo[3,4-e][2,1,3]benzothiadiazole: This compound contains sulfur atoms instead of oxygen, leading to different chemical properties and applications.
4-Chloro[1,2,5]oxadiazolo[3,4-e][2,1,3]benzothiadiazole:
The uniqueness of this compound lies in its specific combination of nitrogen and oxygen atoms, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-[1,2,5]oxadiazolo[3,4-g][2,1,3]benzoxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HClN4O2/c7-2-1-3-5(10-12-8-3)6-4(2)9-13-11-6/h1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPGBZWRFVJTLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C3=NON=C31)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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